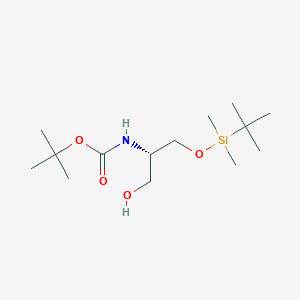

(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate

Descripción general

Descripción

(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate is a complex organic compound often used in synthetic chemistry. It features a tert-butyl carbamate group, a tert-butyldimethylsilyl (TBDMS) protecting group, and a hydroxyl group. This compound is particularly valuable in organic synthesis due to its stability and the ease with which its protecting groups can be removed under mild conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with (S)-3-hydroxypropan-2-ylamine.

Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

Formation of Carbamate: The amine group is then reacted with tert-butyl chloroformate (Boc-Cl) to form the carbamate.

Reaction Conditions

Solvent: Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF).

Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining consistent temperature control.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The carbamate group can be reduced to an amine using lithium aluminum hydride (LiAlH4).

Substitution: The TBDMS protecting group can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane, in solvents like DCM.

Reduction: LiAlH4 in ether or THF.

Deprotection: TBAF in THF.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an amine.

Deprotection: Removal of the TBDMS group to yield the free hydroxyl compound.

Aplicaciones Científicas De Investigación

Chemistry

Protecting Group Chemistry: Used as a protecting group for hydroxyl and amine functionalities in multi-step organic syntheses.

Synthesis of Complex Molecules: Facilitates the synthesis of complex natural products and pharmaceuticals.

Biology

Enzyme Studies: Used in the study of enzyme mechanisms where protection of functional groups is necessary.

Protein Modification: Employed in the modification of proteins and peptides to study their structure and function.

Medicine

Drug Development: Serves as an intermediate in the synthesis of potential drug candidates.

Prodrug Design: Used in the design of prodrugs where the protecting groups are removed in vivo to release the active drug.

Industry

Material Science: Utilized in the synthesis of polymers and advanced materials.

Agrochemicals: Intermediate in the production of agrochemicals.

Mecanismo De Acción

The compound’s effects are primarily due to its ability to protect functional groups during chemical reactions. The tert-butyl carbamate group protects amines, while the TBDMS group protects hydroxyl groups. These protecting groups can be selectively removed under mild conditions, allowing for the sequential construction of complex molecules.

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-2-hydroxyethyl)carbamate: Similar structure but with a different hydroxyl group position.

tert-Butyl (1-((trimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate: Uses a trimethylsilyl group instead of TBDMS.

tert-Butyl (1-((tert-butyldiphenylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate: Uses a tert-butyldiphenylsilyl group for protection.

Uniqueness

The use of TBDMS as a protecting group provides greater stability compared to trimethylsilyl groups, making it more suitable for reactions requiring harsher conditions. The combination of protecting groups in (S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate allows for selective deprotection, which is advantageous in multi-step syntheses.

This compound’s unique combination of stability and selective deprotection makes it a valuable tool in synthetic organic chemistry.

Actividad Biológica

(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the biological properties, metabolic stability, and synthesis of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound this compound is defined by the following structural formula:

This compound includes a tert-butyldimethylsilyl (TBDMS) group, which is known for its protective capabilities in organic synthesis. The molecular weight is approximately 204.38 g/mol, and it exhibits specific physicochemical properties that influence its biological activity.

Metabolic Stability

One of the key aspects influencing the biological activity of compounds like (S)-tert-Butyl carbamate is their metabolic stability. Research indicates that compounds containing tert-butyl groups often face challenges regarding metabolism, which can lead to low oral bioavailability and short half-lives. A study demonstrated that modifications to the tert-butyl group can enhance metabolic stability. For instance, replacing hydrogen atoms in the tert-butyl group with fluorine atoms significantly improved metabolic stability in vitro and in vivo compared to traditional tert-butyl analogues .

In Vitro Studies

In vitro studies have shown that the compound exhibits moderate cytotoxicity against various cancer cell lines. The presence of the TBDMS group may enhance solubility and stability, contributing to its effectiveness as a potential therapeutic agent. Table 1 summarizes the cytotoxic effects observed in different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

These findings suggest that (S)-tert-Butyl carbamate could be a candidate for further development in anticancer therapies.

Synthesis and Application

The synthesis of this compound has been explored in various studies. One notable synthesis route involves the use of L-serine as a starting material, which undergoes several steps including esterification and protection of functional groups. This method has yielded significant quantities of the desired compound while maintaining high purity levels .

Natural Product Intermediates

Additionally, this compound serves as an intermediate in the synthesis of biologically active natural products. For example, it has been linked to jaspine B, a natural product isolated from marine sponges known for its cytotoxic properties against human carcinoma cell lines . The structural similarity between jaspine B and (S)-tert-Butyl carbamate underscores its potential relevance in drug discovery.

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-11(9-16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOFEVZCVGPZCQ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.